(S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE (S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE (S)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has S configuration. It derives from a (1S)-1-phenylethanamine. It is an enantiomer of a (R)-N-acetyl-1-phenylethylamine.
Brand Name: Vulcanchem
CAS No.: 19144-86-6
VCID: VC0096428
InChI: InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
SMILES: CC(C1=CC=CC=C1)NC(=O)C
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

(S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE

CAS No.: 19144-86-6

Main Products

VCID: VC0096428

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

(S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE - 19144-86-6

CAS No. 19144-86-6
Product Name (S)-(-)-N-ACETYL-1-METHYLBENZYLAMINE
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-[(1S)-1-phenylethyl]acetamide
Standard InChI InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
Standard InChIKey PAVMRYVMZLANOQ-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)NC(=O)C
SMILES CC(C1=CC=CC=C1)NC(=O)C
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C
Description (S)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has S configuration. It derives from a (1S)-1-phenylethanamine. It is an enantiomer of a (R)-N-acetyl-1-phenylethylamine.
PubChem Compound 737096
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator